molecular formula C8H12O B1282431 1-Cyclopropylpent-4-en-1-one CAS No. 31594-49-7

1-Cyclopropylpent-4-en-1-one

Cat. No.: B1282431
CAS No.: 31594-49-7
M. Wt: 124.18 g/mol
InChI Key: OIDXUJYURMOPIR-UHFFFAOYSA-N
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Description

1-Cyclopropylpent-4-en-1-one is an organic compound with the molecular formula C₈H₁₂O It is characterized by a cyclopropyl group attached to a pent-4-en-1-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylpent-4-en-1-one can be synthesized through several methods. One common approach involves the cyclization of 1,3-dihalopropanes with zinc powder in ethanol. Another method is the 3-exo-trig cyclization of electron-deficient 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water .

Industrial Production Methods: Industrial production of this compound typically involves the use of titanium tetrachloride as a catalyst in dichloromethane at low temperatures. The reaction conditions often include temperatures ranging from -78°C to -10°C to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylpent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group or the enone moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Cyclopropylpent-4-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclopropylpent-4-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s cyclopropyl group can induce strain in molecular structures, influencing reactivity and binding affinity. Pathways involved include modulation of enzyme activity and alteration of metabolic processes .

Comparison with Similar Compounds

  • Cyclopropylmethyl ketone
  • Cyclopropylacetylene
  • Cyclopropylcarbinol

Uniqueness: 1-Cyclopropylpent-4-en-1-one is unique due to its combination of a cyclopropyl group and an enone moiety. This structure imparts distinct reactivity and stability compared to other cyclopropyl-containing compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-cyclopropylpent-4-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-3-4-8(9)7-5-6-7/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDXUJYURMOPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504429
Record name 1-Cyclopropylpent-4-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31594-49-7
Record name 1-Cyclopropylpent-4-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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